Cas no 1020252-85-0 (N-Benzyl-3-bromo-5-methylbenzenesulfonamide)

N-Benzyl-3-bromo-5-methylbenzenesulfonamide is a sulfonamide derivative featuring a benzyl group and a bromo-substituted aromatic ring. This compound is primarily utilized in organic synthesis and pharmaceutical research as a versatile intermediate for constructing more complex molecules. The presence of both bromo and methyl substituents on the benzene ring enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling precise functionalization. The sulfonamide moiety offers stability and potential for further derivatization, making it valuable in medicinal chemistry for scaffold diversification. Its well-defined structure and high purity ensure consistent performance in synthetic applications.
N-Benzyl-3-bromo-5-methylbenzenesulfonamide structure
1020252-85-0 structure
Product Name:N-Benzyl-3-bromo-5-methylbenzenesulfonamide
CAS No:1020252-85-0
MF:C14H14BrNO2S
MW:340.235461711884
MDL:MFCD09972139
CID:857469
Update Time:2025-10-23

N-Benzyl-3-bromo-5-methylbenzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-Benzyl-3-bromo-5-methylbenzenesulfonamide
    • ACMC-2097yo
    • AG-D-10057
    • AK-91263
    • ANW-14590
    • BD229680
    • CTK4A0571
    • KB-57704
    • MDL: MFCD09972139
    • Inchi: 1S/C14H14BrNO2S/c1-11-7-13(15)9-14(8-11)19(17,18)16-10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3
    • InChI Key: BXIBJXHCGWEKOT-UHFFFAOYSA-N
    • SMILES: S(=O)(=O)(NCC1C=CC=CC=1)C1=CC(C)=CC(Br)=C1

Computed Properties

  • Exact Mass: 338.99300
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4

Experimental Properties

  • Density: 1.459±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Almost insoluble (0.041 g/l) (25 º C),
  • PSA: 54.55000
  • LogP: 4.70770

N-Benzyl-3-bromo-5-methylbenzenesulfonamide Customs Data

  • HS CODE:2935009090
  • Customs Data:

    China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

N-Benzyl-3-bromo-5-methylbenzenesulfonamide Pricemore >>

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N-Benzyl-3-bromo-5-methylbenzenesulfonamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1020252-85-0)N-Benzyl-3-bromo-5-methylbenzenesulfonamide
Order Number:A896959
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:57
Price ($):179.0
Email:sales@amadischem.com

N-Benzyl-3-bromo-5-methylbenzenesulfonamide Related Literature

Additional information on N-Benzyl-3-bromo-5-methylbenzenesulfonamide

N-Benzyl-3-bromo-5-methylbenzenesulfonamide (CAS No. 1020252-85-0): A Comprehensive Overview

N-Benzyl-3-bromo-5-methylbenzenesulfonamide, identified by its CAS number 1020252-85-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of benzenesulfonamides, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, including the presence of a bromine substituent at the 3-position and a methyl group at the 5-position, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for further chemical modifications and drug development.

The synthesis of N-Benzyl-3-bromo-5-methylbenzenesulfonamide involves a series of well-established organic reactions, typically starting from commercially available aromatic precursors. The introduction of the bromine atom at the 3-position is often achieved through electrophilic aromatic substitution reactions, while the methylation at the 5-position can be accomplished using alkylating agents under controlled conditions. The final step involves the formation of the sulfonamide bond, which is typically catalyzed by palladium or copper-based catalysts to ensure high yields and selectivity.

In recent years, N-Benzyl-3-bromo-5-methylbenzenesulfonamide has been explored as a key intermediate in the development of novel pharmaceutical agents. Its benzenesulfonamide core is known to exhibit inhibitory activity against various enzymes and receptors, making it a promising candidate for treating a range of diseases. For instance, derivatives of this compound have shown potential in inhibiting kinases, which are overexpressed in many cancers and play a crucial role in tumor growth and progression.

One of the most compelling aspects of N-Benzyl-3-bromo-5-methylbenzenesulfonamide is its versatility in medicinal chemistry. The bromine substituent at the 3-position allows for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the introduction of diverse aryl or heteroaryl groups. This flexibility has been exploited to generate libraries of compounds with tailored biological activities. Additionally, the methyl group at the 5-position can be modified through halogenation or alkylation reactions, providing another layer of structural diversity.

The pharmacological profile of N-Benzyl-3-bromo-5-methylbenzenesulfonamide has been extensively studied in preclinical models. Research indicates that this compound exhibits moderate affinity for certain protein targets, suggesting its potential as an inhibitor of specific signaling pathways. Notably, studies have shown that derivatives of this molecule can modulate the activity of enzymes involved in inflammation and pain perception, making them attractive candidates for treating chronic inflammatory diseases and neuropathic pain conditions.

Recent advances in computational chemistry have further enhanced the understanding of how N-Benzyl-3-bromo-5-methylbenzenesulfonamide interacts with biological targets. Molecular docking simulations have been employed to predict binding modes and affinities for various proteins, providing insights into its mechanism of action. These computational studies have guided experimental efforts by identifying key residues on target proteins that are critical for binding and by suggesting optimal modifications to improve potency and selectivity.

The synthesis and characterization of novel derivatives of N-Benzyl-3-bromo-5-methylbenzenesulfonamide continue to be an active area of research. Researchers are exploring new synthetic strategies to improve yields and reduce costs while maintaining high purity standards. Additionally, efforts are underway to develop green chemistry approaches that minimize waste and hazardous byproducts, aligning with broader sustainability goals in pharmaceutical manufacturing.

The potential therapeutic applications of N-Benzyl-3-bromo-5-methylbenzenesulfonamide extend beyond oncology. Preliminary studies suggest that this compound may have utility in treating neurological disorders by modulating neurotransmitter systems. Furthermore, its ability to interact with multiple targets makes it a promising candidate for developing combination therapies that address complex pathologies through multiple mechanisms.

In conclusion, N-Benzyl-3-bromo-5-methylbenzenesulfonamide (CAS No. 1020252-85-0) is a versatile and valuable compound in pharmaceutical research. Its unique structural features enable diverse chemical modifications, making it an excellent scaffold for drug discovery. With ongoing research into its biological activities and synthetic optimization, this compound holds significant promise for addressing various therapeutic challenges in the future.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1020252-85-0)N-Benzyl-3-bromo-5-methylbenzenesulfonamide
A896959
Purity:99%
Quantity:5g
Price ($):179.0
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